molecular formula C7H13NO2 B8605111 1-Methoxycyclopentanecarboxamide

1-Methoxycyclopentanecarboxamide

Cat. No. B8605111
M. Wt: 143.18 g/mol
InChI Key: LRPBPVNENAUSFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09309224B2

Procedure details

A solution of 1-methoxycyclopentanecarboxylic acid (0.9 g, 6.24 mmol) in EtOAc (30 mL) was treated with CDI (1.316 g, 8.12 mmol), stirred at RT for 0.5 h, treated with NH4OH (˜15M, 0.729 mL, ˜10.9 mmol) and stirred at RT overnight. The mixture was treated with water, extracted with EtOAc (3×) and the combined organics were washed with brine, dried over Na2SO4 and concentrated to dryness to afford 1-methoxycyclopentanecarboxamide (900 mg, 101%). 1H NMR (400 MHz, CDCl3): δ 6.45 (br s, 1H), 5.42 (br s, 1H), 3.24 (s, 3H), 2.07-2.04 (m, 2H), 1.90-1.87 (m, 2H), 1.75-1.73 (m, 4H).
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
1.316 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.729 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1([C:8]([OH:10])=O)[CH2:7][CH2:6][CH2:5][CH2:4]1.C1N=C[N:13](C(N2C=NC=C2)=O)C=1.[NH4+].[OH-].O>CCOC(C)=O>[CH3:1][O:2][C:3]1([C:8]([NH2:13])=[O:10])[CH2:7][CH2:6][CH2:5][CH2:4]1 |f:2.3|

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
COC1(CCCC1)C(=O)O
Name
Quantity
1.316 g
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Name
Quantity
30 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
0.729 mL
Type
reactant
Smiles
[NH4+].[OH-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at RT overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×)
WASH
Type
WASH
Details
the combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
COC1(CCCC1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 900 mg
YIELD: PERCENTYIELD 101%
YIELD: CALCULATEDPERCENTYIELD 100.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.